molecular formula C16H32ClNO B11969228 2-chloro-N-tetradecylacetamide CAS No. 32322-48-8

2-chloro-N-tetradecylacetamide

Cat. No.: B11969228
CAS No.: 32322-48-8
M. Wt: 289.9 g/mol
InChI Key: NVIABECAHFWZQJ-UHFFFAOYSA-N
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Description

2-Chloro-N-tetradecylacetamide is a chloroacetamide derivative characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of the acetamide backbone. While direct data on this compound are absent in the provided evidence, insights can be drawn from structurally similar chloroacetamides. Chloroacetamides are versatile intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the reactivity of the chloro and amide groups . Their applications range from pesticide formulation (e.g., alachlor, pretilachlor) to precursors for heterocyclic compounds and biomaterials .

Properties

CAS No.

32322-48-8

Molecular Formula

C16H32ClNO

Molecular Weight

289.9 g/mol

IUPAC Name

2-chloro-N-tetradecylacetamide

InChI

InChI=1S/C16H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19)

InChI Key

NVIABECAHFWZQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-tetradecylacetamide typically involves the reaction of tetradecylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

Tetradecylamine+Chloroacetyl chlorideThis compound+HCl\text{Tetradecylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetradecylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-tetradecylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form tetradecylamine and chloroacetic acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.

    Hydrolysis: Tetradecylamine and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-tetradecylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 2-chloro-N-tetradecylacetamide involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to modifications of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Derivatives

Structural Features and Molecular Properties

The substituent on the nitrogen atom critically influences the physical and chemical behavior of chloroacetamides. Below is a comparative analysis of key derivatives:

Compound Substituent Molecular Formula Molecular Weight Key Structural Features Reference
2-Chloro-N-tetradecylacetamide Tetradecyl (C₁₄H₂₉) C₁₆H₃₂ClNO 289.89 g/mol Long alkyl chain enhances lipophilicity N/A
2-Chloro-N-phenethylacetamide Phenethyl (C₆H₅CH₂CH₂) C₁₀H₁₂ClNO 197.66 g/mol Aromatic group enables π-π interactions
Alachlor Methoxymethyl, diethylphenyl C₁₄H₂₀ClNO₂ 269.77 g/mol Branched alkyl groups improve herbicidal activity
2-Chloro-N-methylacetamide Methyl (CH₃) C₃H₆ClNO 107.54 g/mol Compact structure, high reactivity
N-Hydroxymethyl-2-chloroacetamide Hydroxymethyl (CH₂OH) C₃H₆ClNO₂ 123.54 g/mol Polar group increases water solubility

Key Observations :

  • Reactivity : Shorter substituents (e.g., methyl) favor nucleophilic substitution at the chloro group, while bulkier groups (e.g., tetradecyl) may sterically hinder reactions .

Hypothesized Role of this compound :

  • May act as a slow-release prodrug in drug delivery systems due to its lipophilicity .

Inference for this compound :

  • Likely synthesized via nucleophilic substitution between tetradecylamine and chloroacetyl chloride under mild conditions .

Prediction for this compound :

  • Expected to have low acute toxicity due to reduced volatility (high molecular weight) but may pose chronic risks due to bioaccumulation .

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